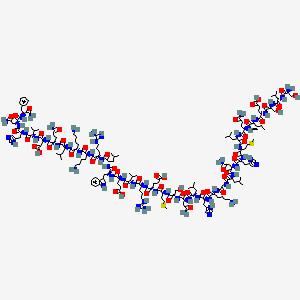
3,5-Diiodo-4-methoxypyridine
Übersicht
Beschreibung
3,5-Diiodo-4-methoxypyridine is a chemical compound with the molecular formula C6H5I2NO . It has a molecular weight of 360.92 and appears as a white solid . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3,5-Diiodo-4-methoxypyridine is 1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3,5-Diiodo-4-methoxypyridine is a white solid . It has a molecular weight of 360.92 and a molecular formula of C6H5I2NO .Wissenschaftliche Forschungsanwendungen
Application in Potassium Channel Blockers
3,5-Diiodo-4-methoxypyridine derivatives have been investigated for their potential in blocking voltage-gated potassium channels, which are clinically significant in the treatment of multiple sclerosis. Specifically, 3-methyl-4-aminopyridine, a derivative, demonstrated approximately 7-fold greater potency compared to standard blockers (Rodríguez-Rangel et al., 2020).
Synthesis and Reactivity Studies
The synthesis and reactivity of N-(4-pyridonyl)oxyacetic acid, a compound related to 3,5-Diiodo-4-methoxypyridine, have been explored. Its unique reactivity patterns, particularly in decomposition reactions, contribute to understanding the chemical behavior of such pyridine derivatives (Bojarska-Dahlig & Hertog, 2010).
Applications in Catalytic Polymerizations
3,5-Diiodo-4-methoxypyridine and its analogs have applications in the catalytic polymerization of heterocycles. This includes the synthesis of polyesters and amphiphilic poly(amide-block-ester)s, demonstrating the versatility of these compounds in polymer chemistry (Liu & Jia, 2004).
Stability in Water
The stability of imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde in water has been noted as remarkable, offering insights into the stability and potential applications of such macrocyclic structures in aqueous environments (Saggiomo & Lüning, 2008).
Synthesis and Reactivity in Alkylation Reactions
3,5-Diiodo-4-methoxypyridine's analogs have been synthesized through alkylation reactions, expanding the understanding of their chemical properties and potential for diverse applications in organic synthesis and medicinal chemistry (Finkentey, Langhals, & Langhals, 1983).
In Synthesis of Lycopodium Alkaloids
Methoxypyridines, related to 3,5-Diiodo-4-methoxypyridine, have been used in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic syntheses and potential applications in pharmaceutical chemistry (Bisai & Sarpong, 2010).
Demethylation Studies
The chemoselective demethylation of various methoxypyridine derivatives, including those related to 3,5-Diiodo-4-methoxypyridine, has been developed, showcasing their adaptability and potential in synthetic chemistry (Makino et al., 2019).
Wirkmechanismus
While the specific mechanism of action for 3,5-Diiodo-4-methoxypyridine is not well documented, a related compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate, has been studied. This compound has been found to activate protein dephosphorylation and down-regulate enzyme activities that are dependent on P-proteins .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-diiodo-4-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDULJDJQYKQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676325 | |
| Record name | 3,5-Diiodo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-methoxypyridine | |
CAS RN |
849359-56-4 | |
| Record name | 3,5-Diiodo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)






![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)